molecular formula C8H9BrFN B13482007 4-bromo-2-fluoro-N,5-dimethylaniline

4-bromo-2-fluoro-N,5-dimethylaniline

Cat. No.: B13482007
M. Wt: 218.07 g/mol
InChI Key: SXBIALABIKAUBU-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-N,5-dimethylaniline is an organic compound that belongs to the class of anilines. It is characterized by the presence of bromine, fluorine, and methyl groups attached to the benzene ring. This compound is used as a building block in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

The synthesis of 4-bromo-2-fluoro-N,5-dimethylaniline typically involves multiple steps. One common method includes:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Reduction: The acyl group is then reduced to an alkane using reagents such as zinc amalgam and hydrochloric acid (Clemmensen reduction).

Chemical Reactions Analysis

4-Bromo-2-fluoro-N,5-dimethylaniline undergoes various chemical reactions, including:

Scientific Research Applications

4-Bromo-2-fluoro-N,5-dimethylaniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-2-fluoro-N,5-dimethylaniline involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can affect cellular pathways and biochemical processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

4-Bromo-2-fluoro-N,5-dimethylaniline can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H9BrFN

Molecular Weight

218.07 g/mol

IUPAC Name

4-bromo-2-fluoro-N,5-dimethylaniline

InChI

InChI=1S/C8H9BrFN/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4,11H,1-2H3

InChI Key

SXBIALABIKAUBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)F)NC

Origin of Product

United States

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